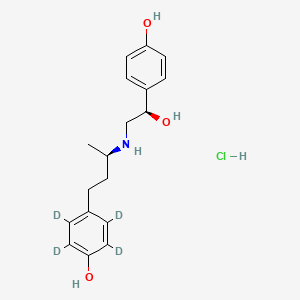

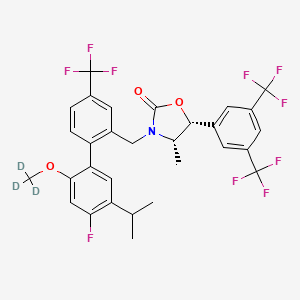

![molecular formula C12H8O4 B585215 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one CAS No. 80386-99-8](/img/structure/B585215.png)

9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one, has been carried out through the Williamson reaction of hydroxycoumarins with phenacyl bromide followed by cyclization in polyphosphoric acid . The photooxygenation of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product .Chemical Reactions Analysis

The photooxygenation reactions of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product . This suggests that 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one may also undergo similar reactions.作用機序

Target of Action

Methoxsalen-d3, also known as 8-Methoxy Psoralen-13CD3, primarily targets DNA . It binds preferentially to the guanine and cytosine moieties of DNA . This interaction leads to the cross-linking of DNA, thereby inhibiting DNA synthesis and function .

Mode of Action

Methoxsalen-d3, upon activation, forms covalent bonds with DNA . This results in the formation of both monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking of psoralen to both strands of DNA) . At high concentrations, Methoxsalen-d3 also suppresses cellular RNA and protein synthesis .

Biochemical Pathways

The primary biochemical reaction of Methoxsalen-d3 is with DNA . The compound, upon photoactivation, forms DNA adducts . This process selectively inhibits the synthesis of DNA . The degree of Methoxsalen-d3-induced cross-linking correlates with the guanine and cytosine content .

Pharmacokinetics

Methoxsalen-d3 exhibits unpredictable pharmacokinetic behavior . A standard dose of Methoxsalen-d3 is given 2 hours prior to irradiation . The drug has a high, but variable, intrinsic metabolic clearance and is almost completely metabolized . The serum elimination half-life is in the order of 0.5 to 2 hours .

Result of Action

The action of Methoxsalen-d3 leads to the inhibition of DNA synthesis and function . This results in the suppression of cell division and epidermal turnover . Methoxsalen-d3 is used in the treatment of conditions like psoriasis and vitiligo .

Action Environment

The action of Methoxsalen-d3 is influenced by environmental factors such as light. The compound is a photoactive substance that forms DNA adducts in the presence of ultraviolet A (UVA) irradiation . Therefore, the efficacy and stability of Methoxsalen-d3 are dependent on the exposure to UVA radiation .

生化学分析

Biochemical Properties

Methoxsalen-d3 plays a significant role in biochemical reactions, particularly in its interaction with DNA. Upon photoactivation by UVA light, Methoxsalen-d3 forms covalent bonds with DNA, leading to the formation of both monofunctional and bifunctional adducts. These adducts inhibit DNA synthesis and cell division, which is crucial in the treatment of skin disorders . Methoxsalen-d3 also interacts with proteins, forming photoadducts that can inhibit protein synthesis .

Cellular Effects

Methoxsalen-d3 has profound effects on various cell types and cellular processes. It influences cell function by inhibiting DNA synthesis and cell division, leading to reduced epidermal turnover . This compound also affects cell signaling pathways and gene expression, particularly in skin cells, where it modifies the way cells respond to UVA radiation . Additionally, Methoxsalen-d3 can induce cell injury and inflammation when combined with UVA exposure .

Molecular Mechanism

The molecular mechanism of Methoxsalen-d3 involves its activation by UVA light, which allows it to bind preferentially to the guanine and cytosine moieties of DNA. This binding leads to cross-linking of DNA strands, thereby inhibiting DNA synthesis and function . Methoxsalen-d3 also acts as a suicide inhibitor of cytochrome P-450 enzymes, particularly CYP2A5/6, which plays a role in its metabolic activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methoxsalen-d3 change over time. The compound is rapidly metabolized in humans, with approximately 95% of the drug being excreted within 24 hours . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DNA synthesis and cell division, as well as potential immune-mediated responses against malignant cells .

Dosage Effects in Animal Models

The effects of Methoxsalen-d3 vary with different dosages in animal models. At lower doses, it effectively inhibits DNA synthesis and cell division without significant toxicity . At higher doses, Methoxsalen-d3 can cause toxic effects, including prolonged antinociception and hypothermia . These effects are dose-dependent and can be modulated by adjusting the dosage.

Metabolic Pathways

Methoxsalen-d3 is involved in several metabolic pathways, primarily mediated by cytochrome P-450 enzymes. It undergoes oxidation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s activation and subsequent biochemical effects .

Transport and Distribution

Methoxsalen-d3 is transported and distributed within cells and tissues through binding to serum albumin and preferential uptake by epidermal cells . The compound is rapidly metabolized and excreted, with its distribution being influenced by its binding to cellular proteins .

Subcellular Localization

The subcellular localization of Methoxsalen-d3 is primarily within the nucleus, where it interacts with DNA to form photoadducts . This localization is essential for its activity, as it allows the compound to effectively inhibit DNA synthesis and cell division. Methoxsalen-d3 may also localize to other cellular compartments, depending on its interactions with specific proteins and transporters .

特性

IUPAC Name |

9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

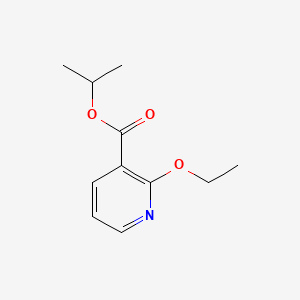

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

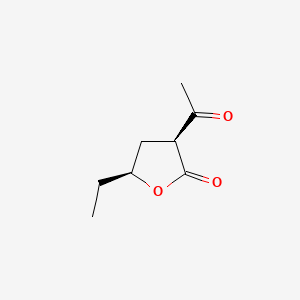

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)

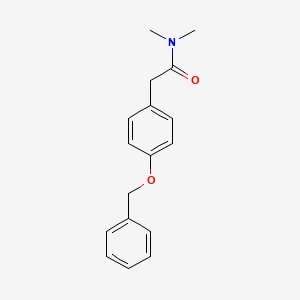

![4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585153.png)